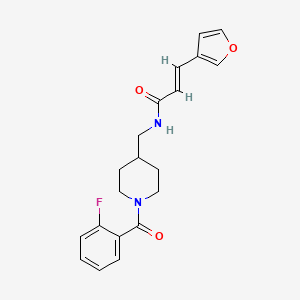
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide, a compound with the CAS number 1798395-08-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.
The molecular formula of this compound is C20H21FN2O3, with a molecular weight of 356.4 g/mol. The compound's structure features a piperidine ring and a furan moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1798395-08-0 |
| Molecular Formula | C20H21FN2O3 |
| Molecular Weight | 356.4 g/mol |
Research indicates that this compound may interact with various biological targets, particularly within the realm of cancer therapy and neurological disorders. The presence of the piperidine and furan groups suggests potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling pathways relevant to cancer proliferation and neuropharmacology .
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For example, derivatives containing furan and piperidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
A notable study demonstrated that compounds with similar structural frameworks inhibited cell proliferation in breast cancer models through modulation of apoptotic pathways. The specific mechanisms involved include:
- Inhibition of Cell Proliferation : Compounds targeting key regulatory proteins in cell cycle progression.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
Neuropharmacological Effects
The piperidine component has been associated with neuroactive properties, suggesting potential applications in treating neurological disorders. The compound may exhibit effects on neurotransmitter systems, particularly through modulation of dopamine and serotonin receptors, which are critical in conditions such as depression and schizophrenia .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.
Case Study 2: Neuropharmacological Assessment
In a preclinical model assessing the compound's effects on anxiety-like behavior, administration led to a notable decrease in anxiety-related responses, suggesting its potential as an anxiolytic agent.
特性
IUPAC Name |
(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-18-4-2-1-3-17(18)20(25)23-10-7-15(8-11-23)13-22-19(24)6-5-16-9-12-26-14-16/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,24)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYXUXJNZZGRMJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













